molecular formula C13H13ClN4O B2646347 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one CAS No. 2194845-63-9

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Cat. No. B2646347
CAS RN: 2194845-63-9
M. Wt: 276.72
InChI Key: KPLGCJNSSOZQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is commonly referred to as TAE684 and is used in the synthesis of various compounds.

Scientific Research Applications

Synthesis and Biological Activity

  • Antifungal Activity : A series of novel triazole derivatives demonstrated inhibition against various fungal strains, indicating their potential as antifungal agents (Ruan et al., 2011).

  • Ring Expansion for Oxazolidinones : The study on 2-(1-Hydroxyalkyl)azetidines showed how they react to form oxazolidinones, highlighting their chemical versatility and potential applications in medicinal chemistry (Couty et al., 2011).

  • Heme Oxygenase Inhibition : Derivatives of azole and triazole were found to be potent inhibitors of heme oxygenases, suggesting their use in pharmacological and therapeutic applications (Roman et al., 2010).

  • Antifungal Evaluation on Candida Strains : The synthesis of triazole derivatives and their evaluation against Candida strains provided insights into their potential as antifungal agents, with specific derivatives showing promising antifungal profiles (Lima-Neto et al., 2012).

Structural Characterization and Chemical Properties

  • Structural Studies of Triazole Derivatives : Research on the synthesis, spectroscopic, and structural studies of triazole and azetidinone derivatives contributed to the understanding of their chemical behavior and potential applications in designing new compounds (Şahin et al., 2014).

  • Cholesterol Inhibition Activity : A study on the synthesis and characterization of bicyclic azetidin-2-one derivatives revealed their potential as blood cholesterol inhibitors, suggesting their applications in treating cholesterol-related conditions (Salman et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-15-5-6-16-18/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLGCJNSSOZQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.